3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H11N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine
- 5-amino-pyrazoles
- 3-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine is unique due to its cyclopropoxy group, which imparts distinct chemical and physical properties compared to other pyrazole derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-10-4-6(8)7(9-10)11-5-2-3-5/h4-5H,2-3,8H2,1H3 |
InChI Key |
BNHCASCTRKEZDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.